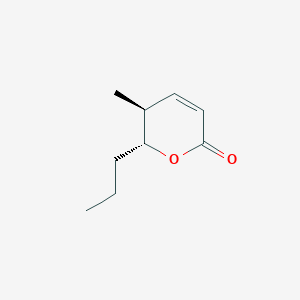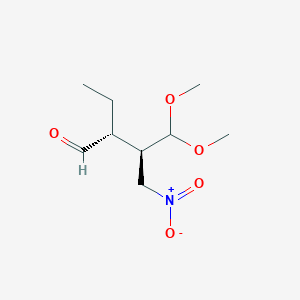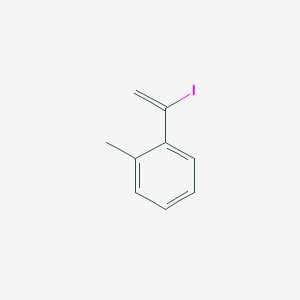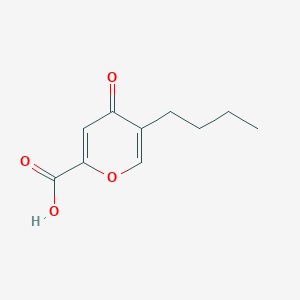![molecular formula C30H36FNO4S B12638702 [1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12638702.png)
[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[1,1'-联苯]-4-羧酸, 2'-[(1R)-1-[(2R)-3-[[2-[3-氟-4-(甲硫基)苯基]-1,1-二甲基乙基]氨基]-2-羟基丙氧基]乙基]-3-甲基-” 是一种结构独特的复杂有机化合物,包含联苯、羧酸和各种官能团。
准备方法
合成路线和反应条件
“[1,1'-联苯]-4-羧酸, 2'-[(1R)-1-[(2R)-3-[[2-[3-氟-4-(甲硫基)苯基]-1,1-二甲基乙基]氨基]-2-羟基丙氧基]乙基]-3-甲基-” 的合成涉及多个步骤,包括联苯核的形成、羧酸基团的引入以及各种官能团的添加。反应条件通常包括使用催化剂、溶剂以及特定的温度和压力条件,以确保获得所需的产物。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。这可能包括连续流动反应器、先进的纯化技术以及严格的质量控制措施,以确保一致性和安全性。
化学反应分析
反应类型
该化合物可以进行各种化学反应,包括:
氧化: 在分子中引入氧原子。
还原: 去除氧原子或添加氢原子。
取代: 用另一个官能团取代一个官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化铝锂)和各种催化剂(例如,钯碳)。反应条件如温度、压力和溶剂的选择对于实现所需的转化至关重要。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成羧酸或酮,而还原可能会生成醇或胺。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的构件。其独特的结构允许进行各种功能化,使其成为有机合成中用途广泛的中间体。
生物学
在生物学研究中,该化合物可用于研究酶相互作用、受体结合和其他生化过程。其官能团可以被修饰以创建针对特定生物靶点的探针或抑制剂。
医药
在医药领域,该化合物具有作为候选药物或药物开发先导化合物的潜在应用。其与特定分子靶标相互作用的能力使其成为治疗应用的有希望的候选者。
工业
在工业领域,该化合物可以用于开发新型材料,例如聚合物或涂料,因为它具有独特的化学性质。它也可以在生产特种化学品或作为各种工业过程中的催化剂中找到应用。
作用机制
“[1,1'-联苯]-4-羧酸, 2'-[(1R)-1-[(2R)-3-[[2-[3-氟-4-(甲硫基)苯基]-1,1-二甲基乙基]氨基]-2-羟基丙氧基]乙基]-3-甲基-” 的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物的官能团使其能够与这些靶标结合,调节其活性并导致各种生物学效应。所涉及的途径可能包括信号转导、基因表达或代谢调节。
相似化合物的比较
类似化合物
类似化合物包括其他联苯衍生物,如:
- [1,1'-联苯]-4-羧酸
- [1,1'-联苯]-4-羧酸, 2'-[(1R)-1-[(2R)-3-[[2-[3-氯-4-(甲硫基)苯基]-1,1-二甲基乙基]氨基]-2-羟基丙氧基]乙基]-3-甲基-
独特性
“[1,1'-联苯]-4-羧酸, 2'-[(1R)-1-[(2R)-3-[[2-[3-氟-4-(甲硫基)苯基]-1,1-二甲基乙基]氨基]-2-羟基丙氧基]乙基]-3-甲基-” 的独特之处在于其官能团的特定组合,赋予了其独特的化学和生物学性质。这使其成为研究和工业应用中宝贵的化合物。
属性
分子式 |
C30H36FNO4S |
|---|---|
分子量 |
525.7 g/mol |
IUPAC 名称 |
4-[2-[1-[3-[[1-(3-fluoro-4-methylsulfanylphenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C30H36FNO4S/c1-19-14-22(11-12-24(19)29(34)35)26-9-7-6-8-25(26)20(2)36-18-23(33)17-32-30(3,4)16-21-10-13-28(37-5)27(31)15-21/h6-15,20,23,32-33H,16-18H2,1-5H3,(H,34,35) |
InChI 键 |
CIGDSGJZENKZQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)SC)F)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)



![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)





